(Butan-2-yl)(2-phenylpropyl)amine
Overview
Description
. It is known for its unique structure, which combines a butan-2-yl group with a 2-phenylpropyl group, making it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2-phenylpropyl)amine can be achieved through various methods. One common approach is the reductive amination of ketones or aldehydes using amine dehydrogenases (AmDHs). This biocatalytic method allows for the efficient production of chiral amines with high enantioselectivity . Another method involves the nucleophilic substitution of haloalkanes with amines, which can produce primary, secondary, and tertiary amines depending on the reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale biocatalytic processes. These processes utilize enzymes such as AmDHs to achieve high yields and purity . The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(2-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Such as alkyl halides or other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
(Butan-2-yl)(2-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (Butan-2-yl)(2-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as AmDHs, which catalyze its conversion into other compounds. The specific pathways involved depend on the context of its use, such as in biocatalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used in nasal decongestants and weight loss products.
Butan-2-amine: A chiral amine used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(Butan-2-yl)(2-phenylpropyl)amine is unique due to its specific combination of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2-phenylpropyl)butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-12(3)14-10-11(2)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPNHSKTCJCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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